![molecular formula C13H15N3O3S B2955812 N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 921520-80-1](/img/structure/B2955812.png)
N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(2-oxo-2-(propylamino)ethyl)thiazol-2-yl)furan-2-carboxamide, also known as PEPITEM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the thiazole family and has a furan ring attached to it. PEPITEM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain relief medications.
Anti-Inflammatory Activity
Thiazole compounds have been shown to possess anti-inflammatory properties . This could make them valuable in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties . This means they could potentially be used in the development of new antimicrobial drugs to combat bacterial infections.
Antifungal Activity
Thiazole compounds have been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have been reported to have antiviral properties . This suggests they could potentially be used in the development of new antiviral drugs.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the development of new cancer treatments .
Neuroprotective Activity
Thiazole compounds have been shown to possess neuroprotective properties . This could make them valuable in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
N-[4-[2-oxo-2-(propylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-5-14-11(17)7-9-8-20-13(15-9)16-12(18)10-4-3-6-19-10/h3-4,6,8H,2,5,7H2,1H3,(H,14,17)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYERVPCCRIQOLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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